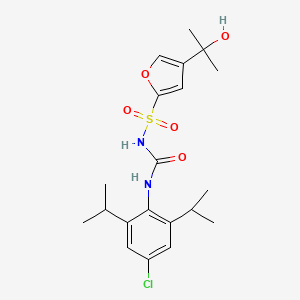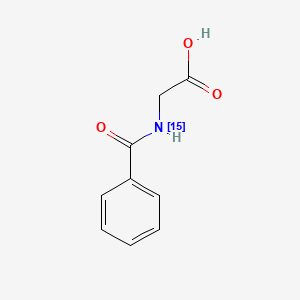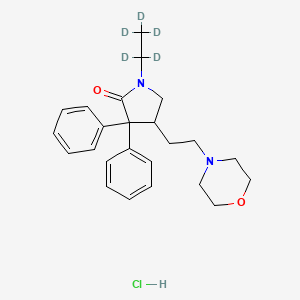
Phyllanthine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phyllanthine-d3 is a lignan compound derived from the plant Phyllanthus amarus, which belongs to the family Euphorbiaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant activities . This compound is a deuterated form of phyllanthine, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in scientific research for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthine-d3 involves the incorporation of deuterium atoms into the phyllanthine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phyllanthine from Phyllanthus amarus, followed by deuteration using deuterium gas or deuterated solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .
化学反応の分析
Types of Reactions
Phyllanthine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
Phyllanthine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lignan metabolism.
Biology: Investigated for its potential role in modulating biological processes such as inflammation and oxidative stress.
Medicine: Studied for its hepatoprotective and anti-inflammatory properties, making it a potential candidate for drug development.
作用機序
Phyllanthine-d3 exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it influences the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . The deuterium atoms in this compound enhance its stability and bioavailability, making it more effective in exerting its pharmacological effects .
類似化合物との比較
Phyllanthine-d3 is unique compared to other lignan compounds due to the presence of deuterium atoms, which enhance its stability and traceability in metabolic studies. Similar compounds include:
Phyllanthine: The non-deuterated form of this compound, with similar pharmacological properties but lower stability.
Hypophyllanthin: Another lignan from Phyllanthus amarus with similar biological activities but different molecular structure.
Securingine: A securinine-type alkaloid with distinct pharmacological properties but similar applications in traditional medicine.
This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable compound for various applications.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
250.31 g/mol |
IUPAC名 |
(1S,2R,4R,8S)-4-(trideuteriomethoxy)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3 |
InChIキー |
YKLWRYOORWTCQQ-SSLZMKKISA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 |
正規SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


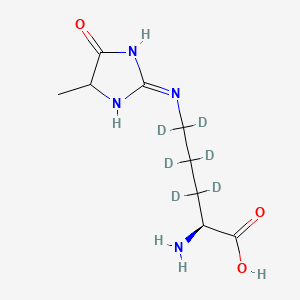
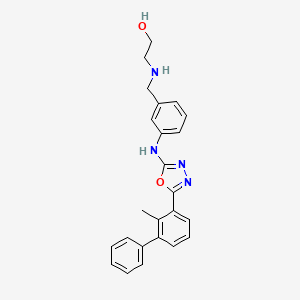

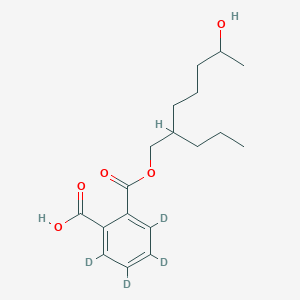
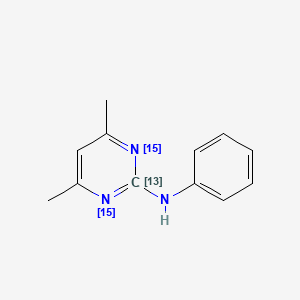

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
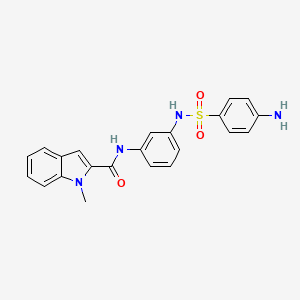
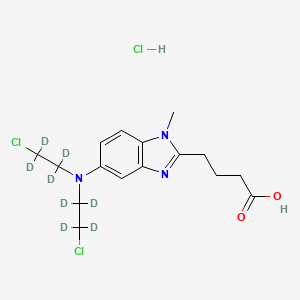
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
